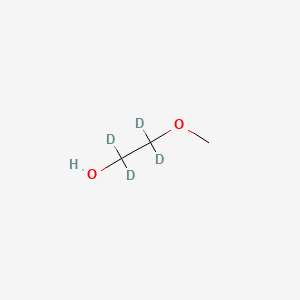
2-Methoxyethanol-1,1,2,2-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethanol-1,1,2,2-D4 is a deuterated form of 2-Methoxyethanol, where the hydrogen atoms at positions 1, 1, 2, and 2 are replaced with deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethanol-1,1,2,2-D4 can be synthesized through the deuteration of 2-Methoxyethanol. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) or other deuterium-containing reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, often utilizing deuterium gas or deuterium oxide in the presence of catalysts to achieve high levels of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethanol-1,1,2,2-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Aldehydes or acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
2-Methoxyethanol-1,1,2,2-D4 is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis and isotope labeling studies.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: In pharmacokinetic studies to understand drug metabolism.
Industry: As a solvent in the production of resins, dyes, and varnishes.
Mechanism of Action
The mechanism of action of 2-Methoxyethanol-1,1,2,2-D4 involves its role as a solvent and reagent in chemical reactions. It can act as a nucleophile or electrophile, participating in various organic reactions. The deuterium atoms in the compound provide stability and allow for tracing in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: The non-deuterated form, commonly used as a solvent.
2-Ethoxyethanol: Similar structure but with an ethoxy group instead of a methoxy group.
2-Butoxyethanol: Similar structure but with a butoxy group instead of a methoxy group.
Uniqueness
2-Methoxyethanol-1,1,2,2-D4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in scientific studies. This makes it particularly valuable in research applications where precise tracking of chemical pathways is required .
Properties
Molecular Formula |
C3H8O2 |
|---|---|
Molecular Weight |
80.12 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-methoxyethanol |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 |
InChI Key |
XNWFRZJHXBZDAG-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC)O |
Canonical SMILES |
COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















